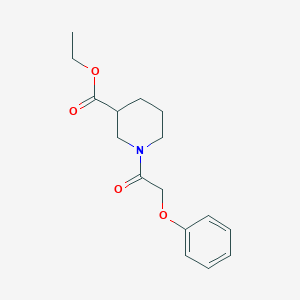

Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylate, also known as phenoxyacetyl fentanyl, is a synthetic opioid that has gained attention in recent years due to its potential for abuse. This compound is a derivative of fentanyl, a powerful painkiller that is often prescribed to treat severe pain. However, phenoxyacetyl fentanyl is not approved for medical use and is considered a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA). Despite its illegal status, this compound has been found in illicit drug products and has been linked to numerous overdose deaths.

Mechanism of Action

Like other opioids, Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl works by binding to opioid receptors in the brain and spinal cord. This binding activates the receptors, which in turn reduces the transmission of pain signals and produces feelings of euphoria. However, Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl has a higher affinity for the mu-opioid receptor than fentanyl, which may contribute to its increased potency and risk of overdose.

Biochemical and Physiological Effects

Phenoxyacetyl fentanyl has a range of biochemical and physiological effects on the body. In addition to its analgesic effects, this compound can cause sedation, respiratory depression, and hypotension. It can also lead to nausea, vomiting, and constipation. Long-term use of Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl can result in tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

Phenoxyacetyl fentanyl has been used in laboratory experiments to study the pharmacological effects of opioids. One advantage of using this compound is its high potency, which allows for the study of low doses that may be difficult to achieve with other opioids. However, the illegal status of Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl and the potential for abuse limit its use in laboratory experiments.

Future Directions

For research may include the development of new treatments for opioid addiction, the identification of biomarkers for overdose risk, and the evaluation of novel opioid receptor ligands. Additionally, studies may focus on the effects of Ethyl 1-(Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel)-3-piperidinecarboxylatel fentanyl on specific populations, such as pregnant women or individuals with co-occurring medical conditions.

Synthesis Methods

Phenoxyacetyl fentanyl can be synthesized using a variety of methods, including the reaction of fentanyl with phenoxyacetic acid or Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel chloride. One common synthesis method involves the reaction of fentanyl with phenoxyacetic acid in the presence of a catalyst such as triethylamine. This reaction produces Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl as a white powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

Phenoxyacetyl fentanyl has been the subject of scientific research due to its potential for abuse and its effects on the body. Studies have shown that this compound has similar pharmacological properties to fentanyl, including potent analgesic effects and the ability to cause respiratory depression. However, Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl has also been found to be more potent than fentanyl, which may increase the risk of overdose.

properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

ethyl 1-(2-phenoxyacetyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C16H21NO4/c1-2-20-16(19)13-7-6-10-17(11-13)15(18)12-21-14-8-4-3-5-9-14/h3-5,8-9,13H,2,6-7,10-12H2,1H3 |

InChI Key |

USZWBQJWGAZCEK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)

![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)

![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)

![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)